molecular formula C19H24O2 B12209922 2-[3-(4-Methylphenyl)adamantanyl]acetic acid

2-[3-(4-Methylphenyl)adamantanyl]acetic acid

Cat. No.: B12209922
M. Wt: 284.4 g/mol
InChI Key: BMGXMKDLJFUOPH-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenyl)adamantanyl]acetic acid is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methylphenyl)adamantanyl]acetic acid typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1-bromo-3-(4-methylphenyl)adamantane with acetic acid in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylphenyl)adamantanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[3-(4-Methylphenyl)adamantanyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced stability and bioavailability.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methylphenyl)adamantanyl]acetic acid involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of viral replication, disruption of bacterial cell walls, or modulation of signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanecarboxylic acid: Another adamantane derivative with similar structural features but different functional groups.

    2-Adamantanone: A ketone derivative of adamantane with distinct reactivity.

    4-Methyladamantane: A simpler derivative with a methyl group attached to the adamantane core.

Uniqueness

2-[3-(4-Methylphenyl)adamantanyl]acetic acid is unique due to the presence of both the adamantane core and the aromatic ring, which imparts a combination of stability and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-1-adamantyl]acetic acid

InChI

InChI=1S/C19H24O2/c1-13-2-4-16(5-3-13)19-9-14-6-15(10-19)8-18(7-14,12-19)11-17(20)21/h2-5,14-15H,6-12H2,1H3,(H,20,21)

InChI Key

BMGXMKDLJFUOPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CC(=O)O

Origin of Product

United States

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